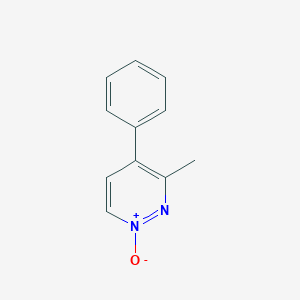
Pyridazine, 3-methyl-4-phenyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazine, 3-methyl-4-phenyl-, 1-oxide is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 3-methyl-4-phenyl-, 1-oxide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or ketoesters, followed by oxidation to introduce the oxide functionality . The reaction conditions often require the use of strong oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of the pyridazine ring, followed by functionalization to introduce the methyl and phenyl groups, and finally oxidation to form the 1-oxide .
Chemical Reactions Analysis
Types of Reactions: Pyridazine, 3-methyl-4-phenyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even remove it entirely.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized pyridazine derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Pyridazine, 3-methyl-4-phenyl-, 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Pyridazine, 3-methyl-4-phenyl-, 1-oxide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is crucial for platelet aggregation . The exact pathways and targets can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Pyridazine: The parent compound, which lacks the methyl and phenyl substituents.
Pyridazinone: A derivative with a keto group instead of the oxide.
Pyrimidine: Another diazine with nitrogen atoms at different positions.
Comparison: Pyridazine, 3-methyl-4-phenyl-, 1-oxide is unique due to its specific substituents and the presence of the oxide group. This gives it distinct chemical and biological properties compared to other pyridazine derivatives. For example, the oxide group can enhance its reactivity and potential interactions with biological targets .
Properties
CAS No. |
185557-32-8 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-methyl-1-oxido-4-phenylpyridazin-1-ium |
InChI |
InChI=1S/C11H10N2O/c1-9-11(7-8-13(14)12-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
GQJAUFIVYUPPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C[N+](=N1)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


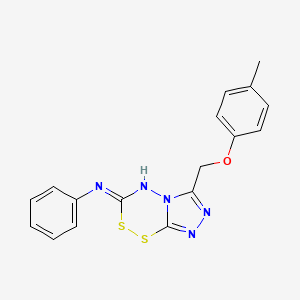
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)
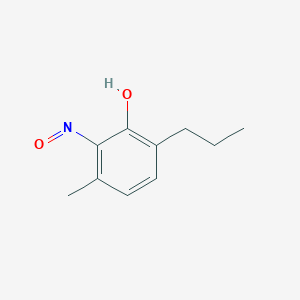
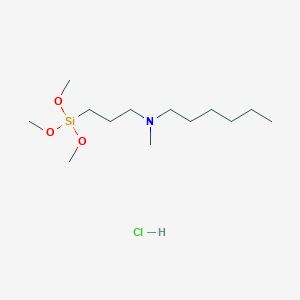

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)
![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
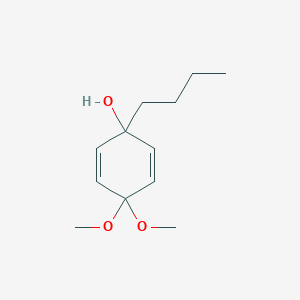
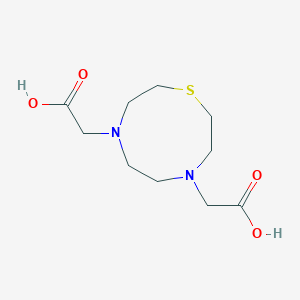
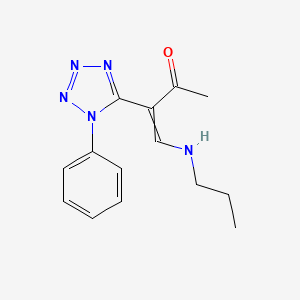
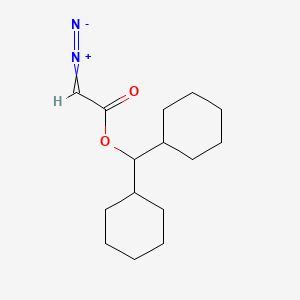
![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)

